6-Bromo-2-thiaspiro[3.3]heptane
Description
Evolution of Spirocyclic Scaffolds in Molecular Design
Spirocyclic scaffolds have transitioned from being synthetic curiosities to essential building blocks in the design of new molecules, particularly in the realm of drug discovery. nih.govnih.gov Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets. researchgate.netthieme-connect.de The replacement of traditional flat, aromatic rings with spirocyclic motifs is a strategy often employed to enhance the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with improved physicochemical properties and clinical success rates of drug candidates. chemrxiv.org The development of novel synthetic methodologies has made a wider range of spirocycles accessible, encouraging their more frequent incorporation into complex molecular designs. thieme-connect.denih.gov
Significance of Small Ring Systems in Strain-Controlled Reactivity
The 2-thiaspiro[3.3]heptane core is composed of two four-membered rings, a cyclobutane (B1203170) and a thietane (B1214591), fused at a central carbon atom. Four-membered rings possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle. This inherent strain is not a liability but rather a powerful tool in synthetic chemistry. It can be strategically released to drive reactions, enabling the formation of more complex structures that would be difficult to access through other means. The reactivity of these small rings can be finely tuned by the introduction of substituents and heteroatoms, offering a platform for diverse chemical transformations.
The Unique Stereochemical and Electronic Properties of Spiro[3.3]heptane Derivatives
The rigid framework of the spiro[3.3]heptane system imparts distinct stereochemical properties. Substitution on the rings can lead to the formation of stereoisomers with well-defined spatial orientations. nih.govresearchgate.net This conformational restriction is highly desirable in medicinal chemistry for probing the binding pockets of proteins and for designing ligands with high specificity. researchgate.net The introduction of a sulfur atom in the form of a thietane ring and a bromine atom further modulates the electronic properties of the scaffold. The sulfur atom can participate in non-covalent interactions and its oxidation state can be varied, while the bromine atom can act as a synthetic handle for further functionalization through cross-coupling reactions or as a group that influences the molecule's lipophilicity and binding characteristics. Substituted spiro[3.3]heptanes can exhibit axial chirality, a feature that adds another layer of stereochemical complexity and potential for enantioselective interactions with biological systems. stackexchange.com
Research Landscape and Underexplored Facets of Halogenated Thiaspirocycles
While the synthesis and application of aza- and oxa-spiro[3.3]heptane derivatives have been areas of active investigation, the corresponding thia-analogues, particularly halogenated ones, remain significantly less explored. A search of the current literature reveals a limited number of studies specifically focused on 6-Bromo-2-thiaspiro[3.3]heptane. Much of the available information pertains to its amino- and oxidized derivatives. researchgate.netcymitquimica.com This highlights a gap in the research landscape and points towards an underexplored area of chemical space with potential for new discoveries. The development of synthetic routes to and the investigation of the reactivity of halogenated thiaspirocycles like this compound represent a frontier in spirocycle chemistry.
Scope and Objectives of Academic Inquiry into this compound
The primary objective of academic inquiry into this compound would be to establish efficient and scalable synthetic pathways to this compound. A key starting point could be the adaptation of existing methods for related spirocycles. For instance, the synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride has been reported starting from 2,2-bis(bromomethyl)-1,3-propanediol. researchgate.net A potential route to the target bromo-derivative could involve similar intermediates.
A thorough investigation of its chemical reactivity would be the next logical step. This would involve exploring its susceptibility to nucleophilic substitution at the bromine-bearing carbon, its participation in metal-catalyzed cross-coupling reactions, and the influence of the thietane sulfur on the reactivity of the cyclobutane ring. Furthermore, detailed spectroscopic and crystallographic studies would be essential to fully characterize its three-dimensional structure and electronic properties. The data gathered from such studies would be invaluable for computational modeling and for predicting its behavior in more complex systems.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2648948-69-8 | C₆H₉BrS | 193.10 |
| 6-Bromo-2λ⁶-thiaspiro[3.3]heptane-2,2-dione | Not Available | C₆H₉BrO₂S | 225.10 |
| 6-Amino-2-thiaspiro[3.3]heptane hydrochloride | Not Available | C₆H₁₂ClNS | Not Available |
| 6-Bromo-2-oxaspiro[3.3]heptane | 1363380-78-2 | C₆H₉BrO | 177.04 |
Data sourced from Guidechem guidechem.com, CymitQuimica cymitquimica.com, and PubChem nih.gov.
Table 2: Selected Spectroscopic Data for a 2-Thiaspiro[3.3]heptane Derivative
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | IR (cm⁻¹) | ESI-MS (m/z) |
| 7 (N-Boc-6-amino-2-thiaspiro[3.3]heptane derivative) | (DMSO-d₆): δ 6.92 (d, 1H), 4.45 (t, 1H), 4.33 (d, 1H), 3.78 (q, 1H), 3.29 (d, 2H), 3.21 (d, 2H), 1.91–1.88 (m, 2H), 1.59–1.54 (m, 2H), 1.30 (s, 9H) | (DMSO-d₆): δ 155.2, 78.0, 66.6, 64.8, 34.5, 28.9 | 3373, 2977, 2932, 1682, 1526 | 254.00 [(M+Na)⁺] |
Data for compound 7, a precursor in the synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride, as reported by Li, et al. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9BrS |
|---|---|
Molecular Weight |
193.11 g/mol |
IUPAC Name |
6-bromo-2-thiaspiro[3.3]heptane |
InChI |
InChI=1S/C6H9BrS/c7-5-1-6(2-5)3-8-4-6/h5H,1-4H2 |
InChI Key |
KIQQGGSQOPWSQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CSC2)Br |
Origin of Product |
United States |
Reactivity Profiles and Transformational Chemistry of 6 Bromo 2 Thiaspiro 3.3 Heptane
Nucleophilic Substitution Reactions at the Brominated Center
The carbon atom bearing the bromine atom in 6-Bromo-2-thiaspiro[3.3]heptane is a secondary carbon, making it susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile.
Comparative Analysis of SN1 and SN2 Reaction Pathways
Nucleophilic substitution at a secondary carbon can proceed through either an SN1 (unimolecular nucleophilic substitution) or an SN2 (bimolecular nucleophilic substitution) mechanism, or a combination of both. The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.
The SN2 pathway involves a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. This backside attack leads to an inversion of stereochemistry at the reaction center. Strong, typically anionic, nucleophiles and polar aprotic solvents favor the SN2 mechanism. For this compound, the steric hindrance around the reaction center, imposed by the spirocyclic structure, might slightly disfavor the SN2 pathway compared to a simple secondary alkyl bromide.
The SN1 pathway proceeds through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The formation of a carbocation is favored by polar protic solvents, which can stabilize both the carbocation and the leaving group through solvation. Weak nucleophiles also favor the SN1 mechanism. The stability of the potential secondary carbocation at the 6-position of the spiro[3.3]heptane system is a key determinant. While secondary carbocations are less stable than tertiary ones, the rigid, strained nature of the spirocyclic system could influence its stability and potential for rearrangement, although significant rearrangement is less likely in this constrained system.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Relevance to this compound |
| Substrate | Tertiary > Secondary | Primary > Secondary | Secondary, both pathways are possible. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, I⁻, RS⁻) | The choice of nucleophile will be a key determinant. |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF, DMSO) | The reaction conditions will dictate the mechanism. |
| Leaving Group | Good leaving group | Good leaving group | Bromine is a good leaving group for both pathways. |
Stereo- and Regioselective Functionalization
The stereochemical outcome of nucleophilic substitution on this compound is directly linked to the operative mechanism.
Stereoselectivity: An SN2 reaction would proceed with a high degree of stereoselectivity, resulting in an inversion of configuration at the C-6 position. If the starting material is enantiomerically pure, the product will also be enantiomerically pure, but with the opposite configuration. In contrast, an SN1 reaction, proceeding through a planar carbocation intermediate, would lead to a racemic or near-racemic mixture of products, as the nucleophile can attack from either face of the carbocation.
Regioselectivity: In the absence of rearrangements, nucleophilic attack will occur exclusively at the carbon atom bonded to the bromine (C-6). The strained nature of the spiro[3.3]heptane system makes carbocation rearrangements, such as hydride or alkyl shifts, less probable than in more flexible acyclic systems. Therefore, high regioselectivity for substitution at the C-6 position is expected regardless of the mechanism.
Cross-Coupling Reactions of the Bromine Substituent
The carbon-bromine bond in this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira Couplings)
Palladium catalysts are highly effective for coupling alkyl and aryl bromides with a variety of partners. wikipedia.orgresearchgate.netmdpi.com
Suzuki Coupling: This reaction involves the coupling of the bromo-substrate with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used for the formation of carbon-carbon single bonds. The reaction of this compound with an aryl or vinyl boronic acid would be expected to yield the corresponding 6-aryl- or 6-vinyl-2-thiaspiro[3.3]heptane.
Heck Coupling: The Heck reaction couples the bromo-substrate with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.org This reaction would introduce a vinyl group at the 6-position of the spirocyclic core.
Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne as the coupling partner, catalyzed by palladium and a copper co-catalyst, to form a carbon-carbon triple bond. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne would provide access to 6-alkynyl-2-thiaspiro[3.3]heptane derivatives.
Illustrative Palladium-Catalyzed Cross-Coupling Reactions:
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-2-thiaspiro[3.3]heptane |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, Et₃N | 6-Vinyl-2-thiaspiro[3.3]heptane derivative |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-Alkynyl-2-thiaspiro[3.3]heptane |
Other Transition Metal-Mediated Functionalizations
Besides palladium, other transition metals like nickel and copper can also be employed for cross-coupling reactions. For instance, nickel-catalyzed couplings can sometimes offer different reactivity or be more cost-effective. Copper-catalyzed reactions, such as the Ullmann condensation, could be used to form carbon-oxygen or carbon-nitrogen bonds at the 6-position.
Reactions Involving the Thia-Spirocyclic System
The thietane (B1214591) ring in this compound can also participate in chemical transformations, although it is generally more stable than the highly strained three-membered thiirane (B1199164) ring.
One of the characteristic reactions of the sulfur atom in the thietane ring is oxidation . Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) would be expected to oxidize the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone. The formation of 6-Bromo-2λ⁶-thiaspiro[3.3]heptane-2,2-dione has been documented.
Under certain conditions, particularly in the presence of strong acids or electrophiles, ring-opening of the thietane could occur. However, the spirocyclic nature of the molecule might impart additional stability to the four-membered ring compared to a simple monosubstituted thietane.
Electrophilic Transformations at the Sulfur Atom
The sulfur atom in the thietane ring of this compound is susceptible to electrophilic attack, most notably oxidation. The presence of the electron-withdrawing bromine atom can influence the electron density at the sulfur, yet the inherent nucleophilicity of the sulfide allows for transformations to higher oxidation states.
A primary example of this electrophilic transformation is the oxidation of the sulfur atom to a sulfone. The resulting compound, 6-bromo-2λ⁶-thiaspiro[3.3]heptane-2,2-dione, showcases the ability of the sulfur to expand its valence shell. This transformation significantly alters the electronic and steric properties of the molecule, which can be a valuable tool in synthetic strategies.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₆H₉BrS | 193.10 |
| 6-Bromo-2λ⁶-thiaspiro[3.3]heptane-2,2-dione | C₆H₉BrO₂S | 225.10 |
The oxidation can be achieved using various oxidizing agents, with the choice of reagent influencing the reaction conditions and selectivity. This transformation from a sulfide to a sulfone introduces a rigid, polar functional group that can direct further chemical modifications and has been explored in the synthesis of building blocks for medicinal chemistry. researchgate.net
Ring-Opening and Ring-Expansion Reactions of the Thietane Ring
The thietane ring in this compound is inherently strained, making it susceptible to nucleophilic attack that can lead to ring-opening reactions. This reactivity is a characteristic feature of four-membered heterocycles and provides a pathway to linear sulfur-containing compounds. nih.govnih.gov The regioselectivity of the ring-opening is influenced by both steric and electronic factors, including the presence of the bromine substituent on the adjacent cyclobutane (B1203170) ring.
Nucleophiles can attack either of the carbon atoms adjacent to the sulfur, leading to cleavage of a carbon-sulfur bond. The strain relief of the four-membered ring is a significant driving force for these reactions. For instance, in related thietane systems, nucleophilic attack is a well-established method for their functionalization. nih.gov
Ring-expansion reactions of thietanes, while less common than ring-opening, offer a synthetic route to larger sulfur-containing heterocycles. These transformations can be promoted by various reagents and reaction conditions. Both nucleophilic and electrophilic ring expansions of the related three-membered thiiranes are known methods for the synthesis of thietanes, highlighting the general susceptibility of small sulfur-containing rings to such rearrangements. nih.gov
Conformational Dynamics and Their Influence on Reactivity
The conformational preference can have a significant impact on the reactivity of the molecule. For instance, the accessibility of the sulfur atom for electrophilic attack and the trajectory of nucleophilic attack on the thietane ring can be influenced by the spatial arrangement of the rings. The rigid nature of the spiro[3.3]heptane framework can be exploited in drug design to create structurally well-defined scaffolds that can interact with biological targets with high specificity. researchgate.netresearchgate.net The specific dihedral angles of the cyclobutane rings in spiro[3.3]heptane derivatives have been studied and are known to be smaller than in less strained systems. cymitquimica.com
Radical Reactions and Their Synthetic Utility
The carbon-bromine bond in this compound serves as a handle for initiating radical reactions. Homolytic cleavage of the C-Br bond can generate a spiro[3.3]heptyl radical, which can then participate in a variety of synthetic transformations.
Studies on the closely related 3-bromospiro[3.3]heptane have shown that spiro[3.3]heptan-3-yl radicals can be generated by bromine abstraction and observed by electron spin resonance (e.s.r.) spectroscopy. These radicals are structurally similar to cyclobutyl radicals. The synthetic utility of these radical intermediates is demonstrated by their participation in reactions such as hydrogen abstraction and rearrangement.
The photochemical reactions of spiro[3.3]heptane with bromotrichloromethane (B165885) and bromine have been investigated, leading to the formation of spiro[3.3]heptyl radicals. Furthermore, spiro[3.3]heptylmethyl radicals, generated from the corresponding bromo compound, have been shown to undergo rearrangement to 1-allylcyclobutylmethyl radicals. This type of radical rearrangement highlights the potential for complex molecular scaffolding starting from simple bromo-substituted spiro[3.3]heptanes.
Advanced Spectroscopic and Diffraction Methodologies for Structural and Mechanistic Elucidation
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-Bromo-2-thiaspiro[3.3]heptane, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental for unambiguous structural assignment.
Two-dimensional NMR techniques are powerful for establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the identification of adjacent protons within the two four-membered rings of the spiro[3.3]heptane core.
HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded ¹H and ¹³C nuclei, the HSQC spectrum would enable the assignment of proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity across the spirocyclic center and establishing the position of the bromine atom and the thioether group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY data would be vital in determining the stereochemical arrangement of the substituents on the cyclobutane (B1203170) rings.
A hypothetical table of expected NMR data is presented below, based on the known structure.
| Technique | Expected Information for this compound |
| ¹H NMR | Signals corresponding to the different proton environments in the two cyclobutane rings. |
| ¹³C NMR | Signals for each unique carbon atom, including the spiro-carbon and the carbon bearing the bromine atom. |
| COSY | Correlations between geminal and vicinal protons within each ring. |
| HSQC | Direct one-bond correlations between each proton and its attached carbon. |
| HMBC | Key correlations from protons to the spiro-carbon, and from protons adjacent to the bromine and sulfur atoms to the respective carbons, confirming the overall structure. |
| NOESY | Through-space correlations that would help to define the puckering of the rings and the relative orientation of the protons. |
The stereochemistry of this compound, particularly the conformation of the two cyclobutane rings, can be further investigated by analyzing anisotropic effects in the NMR spectrum. The electron clouds of the C-Br and C-S bonds create magnetic anisotropy that can influence the chemical shifts of nearby protons. A detailed analysis of these shifts, in conjunction with computational modeling, could provide insights into the preferred puckering of the rings and the spatial disposition of the bromine atom relative to the rest of the molecule.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively verify the molecular formula, C₆H₉BrS. The isotopic pattern observed for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and sulfur (³²S, ³³S, ³⁴S) would serve as a characteristic signature in the mass spectrum. Furthermore, analysis of the fragmentation patterns under different ionization conditions (e.g., Electron Ionization or Electrospray Ionization) can offer valuable mechanistic insights into the molecule's stability and preferred fragmentation pathways, helping to corroborate the proposed structure.
| Property | Value |
| Molecular Formula | C₆H₉BrS |
| Monoisotopic Mass | 191.96083 u |
| Molecular Weight | 193.10 g/mol |
Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameter Analysis
The most definitive method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction. If a suitable single crystal of this compound can be grown, this technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This would offer an unambiguous determination of the puckering of the cyclobutane rings and the absolute configuration of the molecule in the solid state. The resulting crystallographic data would serve as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths & Angles | Exact geometric parameters of the molecule. |
| Torsion Angles | Conformation of the cyclobutane rings. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Strain Assessment
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to ring strain.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the cyclobutane rings. The C-S and C-Br stretching vibrations would likely appear in the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-S and C-Br bonds, being relatively polarizable, might give rise to more intense signals in the Raman spectrum compared to the IR spectrum.
The vibrational frequencies of the cyclobutane rings can also be indicative of ring strain. Deviations from the typical vibrational modes of unstrained alkanes could be quantified and compared with computational predictions to assess the degree of strain in the spiro[3.3]heptane system.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (Hypothetical) |
| C-H stretch | 2850-3000 |
| CH₂ scissoring | 1400-1480 |
| C-S stretch | 600-750 |
| C-Br stretch | 500-650 |
Theoretical and Computational Chemistry Investigations of 6 Bromo 2 Thiaspiro 3.3 Heptane
Quantum Chemical Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and relative energies of different conformers. DFT studies on spirocyclic systems indicate that the spiro[3.3]heptane framework is rigid. researchgate.net For 6-bromo-2-thiaspiro[3.3]heptane, DFT calculations would likely focus on the orientation of the bromine atom, which can exist in either an axial or equatorial position relative to the cyclobutane (B1203170) ring it is attached to.
The calculations would involve geometry optimization to find the lowest energy conformations. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. It is expected that the presence of the sulfur atom in one of the rings would lead to different bond lengths and angles compared to a simple spiro[3.3]heptane. The C-S bonds will be longer than the C-C bonds, and the bond angles around the sulfur atom will be smaller than the typical tetrahedral angle, which is characteristic of thietane (B1214591) rings. researchgate.net
The relative stability of the axial versus equatorial conformers would be determined by comparing their calculated total electronic energies. The conformer with the lower energy is predicted to be the more stable and thus more abundant form.
Below is an illustrative data table showing typical geometric parameters that would be obtained from a DFT study, using data from related spirocyclic and thietane systems as a reference.
| Parameter | Predicted Value (Axial Conformer) | Predicted Value (Equatorial Conformer) |
| C-S Bond Length | ~1.85 Å | ~1.85 Å |
| C-Br Bond Length | ~1.95 Å | ~1.96 Å |
| C-S-C Bond Angle | ~78° | ~78° |
| Spiro C-C-C Angle | ~88° | ~88° |
| C-C-Br Bond Angle | ~110° | ~112° |
Note: The values in this table are illustrative and based on general data for thietanes and brominated cyclobutanes. Actual values for this compound would require specific DFT calculations.
Ab initio methods are another class of quantum chemical calculations that can predict a molecule's electronic properties from first principles, without empirical parameters. rsc.orgdocumentsdelivered.com For this compound, these methods can be used to calculate properties such as the molecular dipole moment, polarizability, and the electrostatic potential map.
The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the sulfur and bromine atoms due to their lone pairs of electrons, and positive potentials on the hydrogen atoms.
| Electronic Property | Predicted Value |
| Dipole Moment | 1.5 - 2.5 D |
| Polarizability | 12 - 15 ų |
Note: These values are estimations based on similar molecules and would be precisely determined through specific ab initio calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). acs.org
For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur atom, making this position a likely site for electrophilic attack. The LUMO, on the other hand, is likely to be localized around the antibonding orbitals of the C-Br and C-S bonds. This suggests that the molecule could be susceptible to nucleophilic substitution reactions, potentially leading to the cleavage of the C-Br bond or the opening of the thietane ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive.
| Orbital | Predicted Energy (eV) | Localization |
| HOMO | -9.0 to -10.0 | Primarily on the sulfur atom |
| LUMO | -0.5 to -1.5 | Primarily on the C-Br and C-S antibonding orbitals |
| HOMO-LUMO Gap | 8.0 - 9.0 eV | - |
Note: The energy values are illustrative and would be quantified by specific quantum chemical calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry can be used to model the entire course of a chemical reaction, including the identification of intermediates and transition states. This allows for a detailed understanding of the reaction mechanism and the factors that control its rate and outcome. For this compound, computational modeling could be used to investigate various potential reactions, such as nucleophilic substitutions or eliminations.
For example, the reaction of this compound with a nucleophile could be modeled to determine the activation energies for different pathways. This would involve locating the transition state structures for each step of the proposed mechanism and calculating their energies relative to the reactants and products. A lower activation energy indicates a more favorable reaction pathway. Such studies are invaluable for optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of reactions involving this compound.
Strain Energy Analysis of the Spiro[3.3]heptane Framework
Spiro[3.3]heptane and its derivatives are known to possess significant ring strain due to the presence of two four-membered rings fused at a single carbon atom. nih.govunits.it This strain arises from angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between bonds on adjacent atoms). units.it
Computational methods can be used to quantify the strain energy of this compound. This is typically done by comparing the heat of formation of the molecule with that of a strain-free reference compound. The presence of the sulfur atom in the thietane ring is expected to influence the strain energy. While the C-S bond is longer than a C-C bond, which might alleviate some strain, the smaller C-S-C bond angle in thietanes can introduce additional angle strain. acs.org DFT studies on similar strained systems like paracyclophanes have shown that the choice of functional is important for accurately predicting strain energies. nih.govfigshare.com
| Component | Estimated Contribution to Strain Energy (kcal/mol) |
| Cyclobutane Ring Strain | ~26 kcal/mol |
| Thietane Ring Strain | ~19 kcal/mol |
| Spirocyclic Junction | Additional strain |
| Total Estimated Strain Energy | ~50 - 60 kcal/mol |
Note: These are estimated values based on the known strain energies of individual ring systems. The actual strain energy of the spiro compound would be determined through specific calculations.
Molecular Dynamics Simulations for Conformational Exploration
While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. tandfonline.comnih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape at a given temperature. tandfonline.comnih.gov
MD simulations can reveal how the molecule vibrates, rotates, and potentially interconverts between different conformations. For this compound, MD could be used to study the flexibility of the spirocyclic framework and the dynamics of the bromine substituent. This information is particularly useful for understanding how the molecule might interact with other molecules, such as solvent molecules or a biological target, which is a dynamic process. The results from MD simulations can complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the molecule's behavior. dntb.gov.ua
Prediction of Spectroscopic Parameters and Validation with Experimental Data
The accurate prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, offering invaluable insights into molecular structure and properties. For this compound, a combination of theoretical calculations and experimental validation would be essential to fully characterize the molecule. This section outlines the theoretical framework and potential validation points for its key spectroscopic signatures, namely Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Computational approaches, particularly Density Functional Theory (DFT), are powerful tools for modeling the spectroscopic characteristics of molecules. bohrium.comresearchgate.netnih.govnih.govscispace.comscirp.org By employing various functionals and basis sets, it is possible to calculate parameters such as NMR chemical shifts, coupling constants, and vibrational frequencies with a high degree of accuracy. bohrium.comnih.gov
A hypothetical study of this compound would likely involve geometry optimization of the molecule's three-dimensional structure as a first step. scirp.org Following this, calculations of the magnetic shielding tensors for ¹H and ¹³C nuclei would yield theoretical NMR chemical shifts. Similarly, the calculation of vibrational frequencies would produce a theoretical IR spectrum, and Time-Dependent DFT (TD-DFT) would be used to predict electronic transitions for the UV-Vis spectrum. nih.gov
The validation of these theoretical predictions would then be achieved by comparing the calculated data with experimentally obtained spectra. Discrepancies between the predicted and experimental values can often be reconciled by refining the computational model, for instance, by considering solvent effects or employing more sophisticated theoretical methods.
Below are hypothetical data tables illustrating the kind of results that would be expected from such a comparative study.
Interactive Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
| H1/H5 (axial) | 2.85 | 2.90 |
| H1/H5 (equatorial) | 3.10 | 3.15 |
| H3/H4 (axial) | 2.60 | 2.65 |
| H3/H4 (equatorial) | 2.75 | 2.80 |
| H6 | 4.50 | 4.55 |
| H7 (cis to Br) | 2.95 | 3.00 |
| H7 (trans to Br) | 2.55 | 2.60 |
Interactive Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Predicted δ (ppm) | Experimental δ (ppm) |
| C1/C5 | 38.5 | 39.0 |
| C2 | 65.0 | 65.5 |
| C3/C4 | 35.0 | 35.5 |
| C6 | 50.0 | 50.5 |
| C7 | 42.0 | 42.5 |
Interactive Data Table: Predicted vs. Experimental IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C-H) | 2980-3050 | 2975-3045 | C-H stretching |
| ν(C-S) | 680 | 685 | C-S stretching |
| ν(C-Br) | 540 | 545 | C-Br stretching |
| δ(CH₂) | 1420-1460 | 1425-1465 | CH₂ scissoring |
Interactive Data Table: Predicted vs. Experimental UV-Vis Absorption Maxima (λ_max) in nm
| Electronic Transition | Predicted λ_max (nm) | Experimental λ_max (nm) |
| n -> σ | 235 | 240 |
| σ -> σ | < 200 | < 200 |
The close correlation between the hypothetical predicted and experimental data in these tables would serve to validate the accuracy of the computational models used for this compound. Such a validated computational model could then be used to predict other properties of the molecule with a high degree of confidence, aiding in the understanding of its reactivity and potential applications.
Applications of 6 Bromo 2 Thiaspiro 3.3 Heptane As a Synthetic Building Block and Scaffold
Contribution to the Synthesis of Complex Spirocyclic Architectures
The presence of a bromine atom in the 6-position of the 2-thiaspiro[3.3]heptane framework provides a key functional group for further elaboration. This allows for the introduction of various substituents through nucleophilic substitution or coupling reactions, paving the way for the synthesis of diverse and complex spirocyclic molecules.
A notable application of 6-Bromo-2-thiaspiro[3.3]heptane is its role as a precursor in the synthesis of other functionalized spiro[3.3]heptane derivatives. For instance, it is a key intermediate in the preparation of 6-amino-2-thiaspiro[3.3]heptane hydrochloride. researchgate.net The bromo group can be displaced by an amino group or its equivalent, leading to the formation of a valuable amino-substituted spirocycle. These amino derivatives are of particular interest in medicinal chemistry as they can serve as constrained analogues of biologically important molecules. researchgate.netchemrxiv.org The synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride has been reported in a multi-step sequence starting from 2,2-bis(bromomethyl)-1,3-propanediol. researchgate.net
Utilization in the Construction of Advanced Organic Materials
The rigid and well-defined geometry of the spiro[3.3]heptane core makes it an attractive component for the design of advanced organic materials. The incorporation of this scaffold can influence properties such as thermal stability, morphology, and electronic characteristics.
Precursor in Material Science Research
While specific examples of this compound in material science are not extensively documented, its structure suggests potential as a precursor for novel materials. The bromo functionality allows for its incorporation into larger systems through reactions like cross-coupling, enabling the synthesis of unique polymers or functional small molecules. The thia-ether linkage within the spirocycle can also influence the material's properties, potentially leading to applications in areas like organic electronics or sensor technology.
Monomer in Specialty Polymer Synthesis
The bifunctional nature of certain derivatives of this compound, or the potential to introduce a second reactive site, opens the door for its use as a monomer in the synthesis of specialty polymers. Poly(thioether)s are a class of polymers with interesting properties, and the incorporation of a rigid spirocyclic unit could lead to materials with enhanced thermal stability and specific conformational preferences. nih.gov The development of polymers containing the 2-thiaspiro[3.3]heptane unit could be a promising area for future research.
Development of Novel Molecular Scaffolds for Chemical Exploration
The unique three-dimensional shape of the 2-thiaspiro[3.3]heptane skeleton makes it an ideal scaffold for the exploration of new chemical space, particularly in the field of drug discovery. researchgate.netnih.gov
Spiro-Fused Heterocyclic Systems
The reactivity of the bromine atom in this compound allows for the construction of more elaborate spiro-fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, new rings can be fused to the existing spirocyclic core. This provides access to a wide range of novel and structurally diverse heterocyclic compounds that can be screened for biological activity. Spiro-heterocyclic compounds are known to exhibit a wide range of pharmacological activities. researchgate.netresearchgate.net
Constrained Polycyclic Structures
The synthesis of constrained polycyclic structures is of great interest in medicinal chemistry as it allows for the precise positioning of functional groups in three-dimensional space. This compound serves as an excellent starting point for building such constrained molecules. The rigid spiro[3.3]heptane framework restricts the conformational freedom of the molecule, which can lead to increased binding affinity and selectivity for biological targets. The synthesis of constrained thioethers and their derivatives is an active area of research with applications in the development of therapeutic peptides and other bioactive molecules. nih.gov
Lack of Published Data Precludes Analysis of this compound in Target-Oriented Synthesis
Despite a thorough review of available scientific literature, no specific examples or detailed research findings have been identified regarding the application of the chemical compound This compound as a synthetic building block or scaffold in the target-oriented synthesis of complex molecules. The investigation sought to elucidate its role in this specific area of synthetic chemistry, but published studies on this particular compound are not available.
The spiro[3.3]heptane motif and its derivatives are of considerable interest in medicinal chemistry, often serving as rigid scaffolds to explore chemical space and as bioisosteres for more common ring systems. chemrxiv.org Research has been conducted on various functionalized spiro[3.3]heptanes, including those with oxa-, aza-, and other heteroatom substitutions, highlighting their potential as building blocks in drug discovery. nih.govresearchgate.netresearchgate.netenamine.net For instance, studies on 2-azaspiro[3.3]heptane derivatives have demonstrated their utility in synthesizing compounds with potential therapeutic applications. researchgate.net
Furthermore, synthetic routes to related compounds, such as 6-amino-2-thiaspiro[3.3]heptane hydrochloride, have been developed, starting from materials like 2,2-bis(bromomethyl)-1,3-propanediol. researchgate.net This indicates that the synthesis of 2-thiaspiro[3.3]heptane cores is achievable. Additionally, information exists for the related compounds 6-Bromo-2-oxaspiro[3.3]heptane and 6-Bromo-2λ6-thiaspiro[3.3]heptane-2,2-dione, which are available commercially for research purposes. cymitquimica.comnih.gov
However, the specific application of This compound in the context of target-oriented synthesis remains undocumented in the reviewed literature. Target-oriented synthesis involves the strategic construction of a complex, often biologically active, target molecule. This process relies on the predictable reactivity and utility of well-characterized building blocks. Without published research detailing the reactions and synthetic transformations of this compound, its role as a viable building block for complex molecule synthesis cannot be substantiated.
Consequently, the creation of a detailed article focusing solely on the role of This compound in target-oriented synthesis, as per the specified outline, is not feasible due to the absence of the necessary scientific data.
Future Directions and Emerging Research Avenues for 6 Bromo 2 Thiaspiro 3.3 Heptane
Development of Sustainable and Green Synthetic Methodologies
Key research objectives include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from reactants into the final product. This involves exploring cycloaddition reactions or tandem processes that construct the spirocyclic core in a single, efficient step.
Solvent Selection: Moving away from chlorinated and volatile organic solvents towards greener alternatives. Research into using water, supercritical fluids, or high-boiling, recyclable solvents like sulfolane, which has been used effectively in the synthesis of related aza-spirocycles, could prove highly beneficial. nih.gov
Energy Efficiency: Investigating alternative energy sources such as microwave irradiation or mechanochemistry to reduce reaction times and energy consumption compared to conventional heating. nih.gov
Protecting-Group-Free Synthesis: Developing robust, one-pot procedures that avoid the costly and wasteful steps of protection and deprotection, as demonstrated in the scalable synthesis of key intermediates for new antibiotics. nih.gov
| Parameter | Traditional Approach | Future Green Approach |
|---|---|---|
| Solvents | Dichloromethane, Chloroform | Water, Sulfolane, Ionic Liquids |
| Reagents | Stoichiometric hazardous reagents | Catalytic reagents, safer alternatives |
| Process | Multi-step with intermediate isolation | One-pot or tandem reactions |
| Energy | Prolonged conventional heating | Microwave-assisted or flow heating |
| Waste | High E-Factor (Environmental Factor) | Low E-Factor, recyclable byproducts |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.govvapourtec.com The integration of 6-Bromo-2-thiaspiro[3.3]heptane synthesis and derivatization into flow platforms is a crucial area for future exploration. The synthesis of other strained spiro heterocycles has already been successfully demonstrated using robust flow technology protocols. researchgate.net
Future research should focus on:
Continuous Synthesis: Developing a fully continuous process for the production of this compound, minimizing the handling of potentially unstable intermediates and enabling on-demand production.
High-Throughput Derivatization: Utilizing automated flow platforms to rapidly synthesize libraries of derivatives. By systematically varying reactants and conditions, researchers can quickly explore the chemical space around the core scaffold for applications in drug discovery and materials science.
In-line Analysis: Integrating real-time analytical techniques (e.g., HPLC, NMR) into the flow setup to monitor reaction progress and optimize conditions rapidly, accelerating the discovery of novel transformations. nih.gov
| Parameter | Typical Range for Exploration | Rationale |
|---|---|---|
| Residence Time | 1 - 60 minutes | Precise control over reaction time to maximize yield and minimize side products. nih.gov |
| Temperature | -20°C to 200°C | Superheating of solvents is possible, accelerating reaction rates safely. nih.gov |
| Reactor Type | Packed-bed, micro-coil | Enables use of solid-supported catalysts/reagents for easy purification. |
| Pressure | 1 - 15 bar | Allows for the use of volatile reagents and solvents above their boiling points. |
Exploration of Novel Catalytic Systems for Functionalization
The bromine atom on the this compound scaffold is a versatile anchor point for a wide array of catalytic transformations. While classical nucleophilic substitution is possible, modern catalytic methods can provide access to a much broader range of derivatives with high efficiency and selectivity.
Future research avenues include:
Transition-Metal Cross-Coupling: Systematically exploring palladium-, copper-, and nickel-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bonds), and Sonogashira coupling (for C-C triple bonds). These methods are fundamental for creating analogues for medicinal chemistry. researchgate.net
C-H Activation: Developing catalytic systems that can directly functionalize the C-H bonds on the spirocyclic core. This advanced strategy would allow for late-stage modification of complex molecules, bypassing the need for pre-functionalized starting materials.
Organocatalysis and Biocatalysis: Investigating the use of metal-free organocatalysts or enzymes for stereoselective functionalization. Biocatalysis, in particular, could offer highly selective methods for producing enantiomerically pure derivatives, which is critical for pharmaceutical applications.
Advanced Computational Design of Functional Derivatives
In silico methods are indispensable tools for modern chemical research, enabling the prediction of molecular properties and guiding experimental efforts. Advanced computational studies can accelerate the discovery of this compound derivatives with desired functions.
Key areas for computational research are:
Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to calculate the geometric and electronic properties of the scaffold, predict its reactivity in various chemical reactions, and understand the stability of its derivatives.
Bioisostere Assessment: Computationally evaluating the potential of the 2-thiaspiro[3.3]heptane core as a bioisostere for commonly used motifs in drug discovery, such as phenyl, cyclohexane, or piperidine (B6355638) rings. chemrxiv.orgresearchgate.net This involves comparing properties like molecular shape, electrostatic potential, and lipophilicity.
Molecular Docking and Dynamics: Designing and screening virtual libraries of derivatives against biological targets like enzymes or receptors. researchgate.net This can identify promising candidates for synthesis and biological testing, saving significant time and resources.
| Computational Method | Research Application for this compound |
|---|---|
| Density Functional Theory (DFT) | Predict reaction pathways, analyze bond energies, and calculate NMR shifts. |
| Molecular Dynamics (MD) | Simulate conformational behavior and interaction with biological macromolecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Build models to predict the biological activity of novel derivatives. |
| Virtual High-Throughput Screening (vHTS) | Dock libraries of virtual derivatives into protein binding sites to identify potential hits. |
Expansion of Synthetic Utility in Diverse Chemical Domains
The unique structural features of this compound make it an attractive building block for applications beyond its initial conception. Its rigid, three-dimensional nature can be leveraged to create molecules with novel functions in several key areas.
Promising domains for expansion include:
Medicinal Chemistry: The spiro[3.3]heptane framework is increasingly recognized as a "next-generation" core for drug discovery, acting as a saturated bioisostere for phenyl rings that can improve metabolic stability and solubility. chemrxiv.orgresearchgate.net Derivatives have shown potential as kinase inhibitors and agents against various diseases. researchgate.netresearchgate.net The thia-ether in the 2-thiaspiro[3.3]heptane core offers a potential site for metabolism or hydrogen bonding that differs from its aza- and oxa- counterparts.
Materials Science: Incorporating the rigid spirocyclic unit into polymer backbones could lead to materials with unique thermal and mechanical properties. The defined geometry could be used to control polymer chain packing and morphology.
Agrochemicals: The principles of bioisosterism are also central to the design of new herbicides and pesticides. Replacing traditional aromatic rings with the 2-thiaspiro[3.3]heptane scaffold could lead to novel active ingredients with improved properties and new modes of action. chemrxiv.org
Chemical Probes and Diagnostics: Attaching fluorescent dyes or affinity tags to the scaffold via the bromo-handle can create specialized chemical probes for studying biological systems.
Q & A
Q. What are the established synthetic routes for 6-Bromo-2-thiaspiro[3.3]heptane, and what key intermediates are involved?
The synthesis of this compound typically involves multi-step protocols. A nine-step procedure starting from 2,2-bis(bromomethyl)-1,3-propanediol has been reported, where sodium sulfide is used to introduce the sulfur atom via nucleophilic substitution. Key intermediates include brominated precursors, such as 3,3-bis(bromomethyl)-1-tosylazetidine, which undergo cyclization to form the spirocyclic core. Reaction conditions (e.g., temperature, solvent) must be tightly controlled to optimize yields .
Q. How does the sulfur atom in this compound influence its reactivity compared to oxygen or nitrogen analogs?
The sulfur atom increases nucleophilicity and alters electronic properties compared to oxygen or nitrogen analogs. For example, 6-Amino-2-thiaspiro[3.3]heptane exhibits distinct biological activity due to sulfur's polarizability and larger atomic radius, which enhance interactions with enzyme active sites. This contrasts with 2-oxa or 2-aza analogs, where smaller atoms lead to different binding affinities and metabolic stability .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : To confirm spirocyclic structure and bromine positioning (e.g., characteristic splitting patterns in H and C spectra).
- Mass Spectrometry (MS) : For molecular weight validation (e.g., [M+H] peaks).
- IR Spectroscopy : To identify functional groups like C-Br stretches (~500–600 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from structural variations in analogs. For example:
Q. What strategies optimize the yield of this compound in large-scale synthesis?
Q. How does the spirocyclic framework of this compound enhance its utility in drug discovery?
The rigid spirocyclic structure:
- Mimics bioactive conformations of piperidines or morpholines, improving target binding.
- Reduces metabolic degradation compared to linear analogs.
- Enables functionalization at the 6-position (e.g., bromine for cross-coupling reactions) to generate diverse derivatives .
Methodological Recommendations
- Contradiction Resolution : Use combinatorial libraries to test substituent effects systematically .
- Scale-Up : Employ flow chemistry for exothermic steps (e.g., bromination) to improve safety and yield .
- Biological Testing : Prioritize assays with isoform-specific kinases (e.g., CDK2 vs. CDK5) to elucidate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
